![molecular formula C29H38N2O5S B12526539 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one CAS No. 697751-67-0](/img/structure/B12526539.png)
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one is a complex organic compound that features a thioxanthene core structure with two hydroxypropoxy groups and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method involves the reaction of 9H-thioxanthen-9-one with 2-hydroxy-3-(piperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The thioxanthene core can be reduced to form dihydrothioxanthene derivatives.
Substitution: The piperidine moieties can be substituted with other amine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the thioxanthene core can produce dihydrothioxanthene derivatives.
Applications De Recherche Scientifique
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The piperidine moieties can interact with receptors or enzymes, modulating their activity. The hydroxy groups may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-hydroxy-3-(morpholin-1-yl)propoxy]-9H-thioxanthen-9-one: Similar structure but with morpholine instead of piperidine.
1,4-Bis[2-hydroxy-3-(pyrrolidin-1-yl)propoxy]-9H-thioxanthen-9-one: Similar structure but with pyrrolidine instead of piperidine.
Uniqueness
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one is unique due to the presence of piperidine moieties, which can impart specific biological activities and chemical properties. The combination of hydroxy groups and piperidine rings in the thioxanthene core structure makes this compound versatile for various applications.
Propriétés
Numéro CAS |
697751-67-0 |
|---|---|
Formule moléculaire |
C29H38N2O5S |
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
1,4-bis(2-hydroxy-3-piperidin-1-ylpropoxy)thioxanthen-9-one |
InChI |
InChI=1S/C29H38N2O5S/c32-21(17-30-13-5-1-6-14-30)19-35-24-11-12-25(36-20-22(33)18-31-15-7-2-8-16-31)29-27(24)28(34)23-9-3-4-10-26(23)37-29/h3-4,9-12,21-22,32-33H,1-2,5-8,13-20H2 |
Clé InChI |
RJFVELJZXDBYNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(COC2=C3C(=C(C=C2)OCC(CN4CCCCC4)O)SC5=CC=CC=C5C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
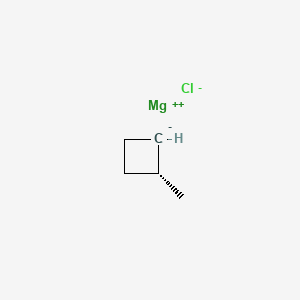
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
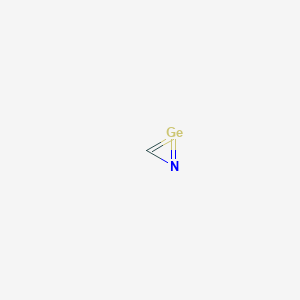

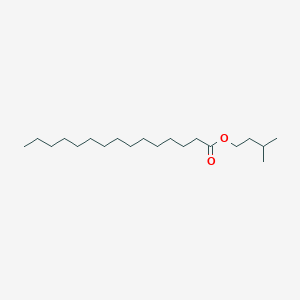
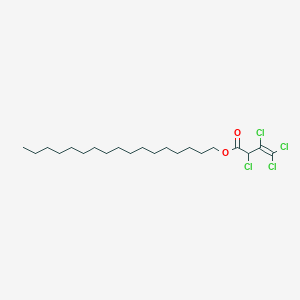
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
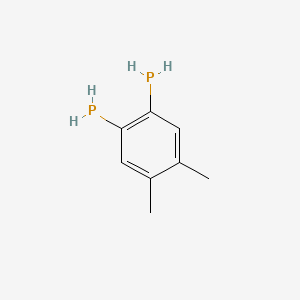
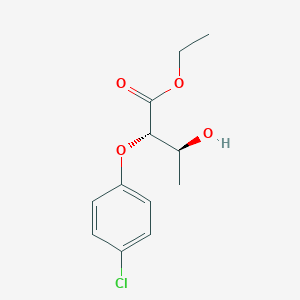
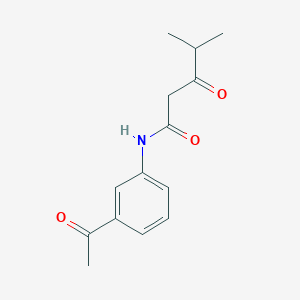
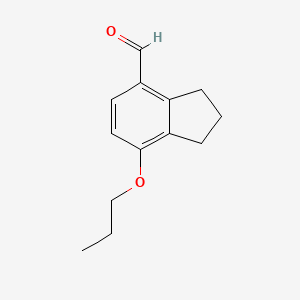
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
